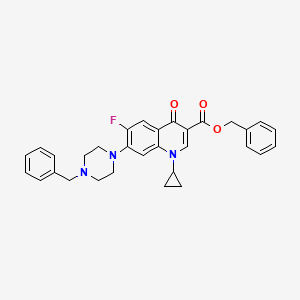
4'-(Trifluoromethyl)acetophenone-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Trifluoromethyl)acetophenone-13C6 is a labeled compound of 4’-(Trifluoromethyl)acetophenone, where the phenyl ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying various chemical and biological processes due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethyl)acetophenone-13C6 typically involves the introduction of a trifluoromethyl group to acetophenone. The process may include the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form acetophenone.
Industrial Production Methods
Industrial production methods for 4’-(Trifluoromethyl)acetophenone-13C6 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Trifluoromethyl)acetophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 4’-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 4’-(Trifluoromethyl)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4’-(Trifluoromethyl)acetophenone-13C6 has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of specialty chemicals and materials with specific isotopic labeling.
Mecanismo De Acción
The mechanism of action of 4’-(Trifluoromethyl)acetophenone-13C6 involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The carbon-13 isotopic labeling allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Trifluoromethyl)acetophenone: The non-labeled version of the compound.
4’-(Trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of a ketone.
4’-(Trifluoromethyl)benzoic acid: The oxidized form of the compound.
Uniqueness
4’-(Trifluoromethyl)acetophenone-13C6 is unique due to its isotopic labeling, which provides enhanced analytical capabilities in research. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various scientific applications.
Propiedades
Número CAS |
1261395-75-8 |
|---|---|
Fórmula molecular |
C9H7F3O |
Peso molecular |
194.103 |
Nombre IUPAC |
1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Clave InChI |
HHAISVSEJFEWBZ-CLQMYPOBSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Sinónimos |
1-[4-(Trifluoromethyl)phenyl]ethanone-13C6; (4-Trifluoromethylphenyl-13C6) Methyl Ketone; 1-(4-Trifluoromethylphenyl-13C6)ethanone; 1-Acetyl-4-(trifluoromethyl)_x000B_benzene-13C6; 1-[4-(Trifluoromethyl)phenyl-13C6]-1-ethanone; NSC 88346-13C6; p-(Trifluoro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


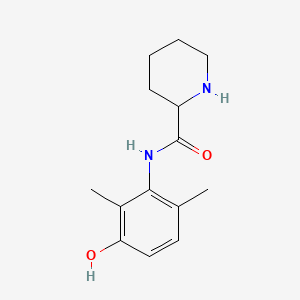
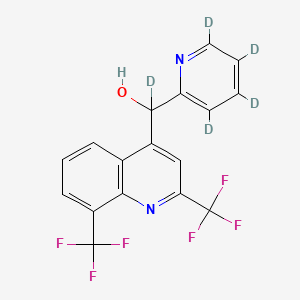
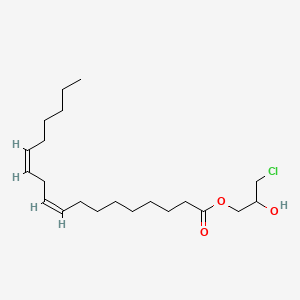
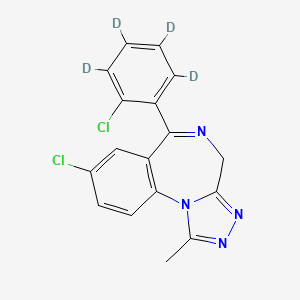
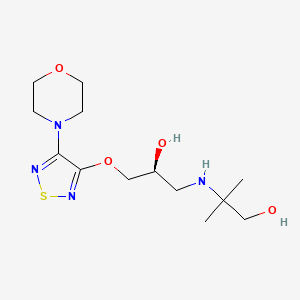
![(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one](/img/structure/B587922.png)



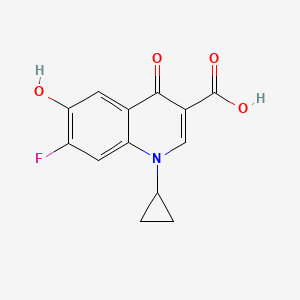
![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)
